4-chloro-1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine
Description
4-Chloro-1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine (IUPAC name) is a pyrazole-based compound with a molecular formula of C₁₀H₁₄ClN₅ and a molecular weight of 239.7 g/mol . It features a chloro-substituted pyrazole ring linked via a methyl group to a second pyrazole ring bearing ethyl and methyl substituents. This compound is often utilized as a building block in medicinal chemistry, particularly in kinase inhibitor development . Its hydrochloride salt form (C₁₀H₁₅Cl₂N₅) is also documented, enhancing solubility for pharmacological studies .
Properties
CAS No. |
1004451-77-7 |
|---|---|
Molecular Formula |
C10H14ClN5 |
Molecular Weight |
239.70 g/mol |
IUPAC Name |
4-chloro-1-[(1-ethyl-3-methylpyrazol-4-yl)methyl]pyrazol-3-amine |
InChI |
InChI=1S/C10H14ClN5/c1-3-15-4-8(7(2)13-15)5-16-6-9(11)10(12)14-16/h4,6H,3,5H2,1-2H3,(H2,12,14) |
InChI Key |
HKQVQIFWRFLJGC-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C)CN2C=C(C(=N2)N)Cl |
Origin of Product |
United States |
Preparation Methods
Formation of 1-Ethyl-3-methyl-1H-pyrazol-4-ylmethyl Intermediate
The synthesis begins with constructing the 1-ethyl-3-methylpyrazole ring. A common method involves cyclocondensation of ethyl hydrazine with a 1,3-diketone or its synthetic equivalent. For example:
- Cyclization : Ethyl hydrazine reacts with acetylacetone under acidic conditions to form 1-ethyl-3-methyl-1H-pyrazole.
- Halogenation : The 4-position of the pyrazole is functionalized via electrophilic substitution. Chlorination using sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) yields 4-chloro-1-ethyl-3-methyl-1H-pyrazole.
- Bromination of the methyl group : The methyl group at position 3 is brominated using N-bromosuccinimide (NBS) under radical initiation, forming 3-(bromomethyl)-4-chloro-1-ethyl-1H-pyrazole.
Key Reaction Conditions :
Synthesis of 4-Chloro-1H-pyrazol-3-amine
The second pyrazole unit is synthesized via:
- Cyclization : Hydrazine reacts with a β-keto ester (e.g., ethyl acetoacetate) to form 1H-pyrazol-3-amine.
- Chlorination : Selective chlorination at position 4 using POCl₃ or PCl₃ in dimethylformamide (DMF) yields 4-chloro-1H-pyrazol-3-amine.
Optimization Note : Protecting the amine group with a tert-butoxycarbonyl (Boc) group before chlorination prevents side reactions.
Coupling of Intermediates
The final step involves nucleophilic substitution or alkylation:
- Alkylation : 4-Chloro-1H-pyrazol-3-amine reacts with 3-(bromomethyl)-4-chloro-1-ethyl-1H-pyrazole in the presence of a base (e.g., K₂CO₃) to form the methylene bridge.
Reaction Scheme :
$$
\text{4-Cl-1H-pyrazol-3-amine} + \text{3-(BrCH₂)-4-Cl-1-Et-3-Me-1H-pyrazole} \xrightarrow{\text{K₂CO₃, DMF}} \text{Target Compound} + \text{HBr}
$$
Conditions :
- Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
- Temperature: 60–80°C for 12–24 hours.
- Yield: 45–65% after purification via column chromatography.
Alternative Synthetic Routes
Reductive Amination
An alternative pathway employs reductive amination:
- Aldehyde formation : Oxidize the 3-(hydroxymethyl)-4-chloro-1-ethyl-3-methylpyrazole to the corresponding aldehyde using pyridinium chlorochromate (PCC).
- Schiff base formation : React the aldehyde with 4-chloro-1H-pyrazol-3-amine to form an imine.
- Reduction : Reduce the imine with NaBH₄ or H₂/Pd-C to yield the target amine.
Advantage : Higher regioselectivity compared to alkylation.
Challenge : Requires stringent control over oxidation states.
Microwave-Assisted Synthesis
Recent advancements utilize microwave irradiation to accelerate coupling reactions:
Analytical Characterization
Post-synthetic validation employs:
- NMR Spectroscopy :
- Mass Spectrometry : Molecular ion peak at m/z 239.70 [M+H]⁺.
- X-ray Crystallography : Confirms planar pyrazole rings and methylene bridge geometry (dihedral angle: 21.94°).
Challenges and Limitations
Chemical Reactions Analysis
Condensation Reactions
Key precursors include pyrazole derivatives and thiadiazole or pyrrole-containing compounds. For example, condensation between 1H-pyrazole derivatives and thiadiazole precursors under acidic or basic conditions forms the target compound.
Cross-Coupling Reactions
Stille coupling has been employed to form carbon-carbon bonds. For instance, coupling a pyrazole boronate ester with a halogenated pyrazole under palladium catalysis yields the compound .
Nucleophilic Substitution
The chlorine substituent on the pyrazole ring undergoes substitution reactions. For example, replacement of Cl with amines or other nucleophiles under basic conditions (e.g., using DIEA) forms analogs with modified bioactivity .
Substitution Reactions
The chlorine atom at the 4-position of the pyrazole ring is reactive, enabling nucleophilic substitution:
-
Conditions : Basic medium (e.g., DIEA), elevated temperatures.
-
Outcome : Replacement of Cl with nucleophiles (e.g., amines, alcohols) to generate derivatives with altered pharmacological profiles .
Condensation with Amines
The compound reacts with hydrazines, thiosemicarbazides, and hydroxylamine to form heterocycles:
-
Mechanism : Formation of imine intermediates followed by cyclization .
-
Example : Reaction with hydrazine yields pyrazolo-oxadiazole derivatives .
Oxidation Reactions
Potassium permanganate oxidizes aldehydes or alcohols in the molecule to carboxylic acids:
-
Conditions : Aqueous pyridine medium.
-
Outcome : Conversion of aldehyde groups to carboxylic acids, useful for synthesizing esters or amides .
Cross-Coupling (e.g., Buchwald–Hartwig)
Arylamines are introduced via palladium-catalyzed coupling:
-
Conditions : Microwave irradiation, dioxane/water solvent.
-
Outcome : Formation of arylated derivatives with enhanced kinase inhibitory activity .
Nucleophilic Substitution
The chlorine atom’s electrophilicity facilitates attack by nucleophiles (e.g., amines), forming intermediates that undergo elimination to yield substituted products .
Condensation Reactions
Hydrogen bonding between the thiadiazole moiety and nucleophiles (e.g., hydrazines) directs regioselective cyclization, forming fused heterocycles .
Oxidation Pathways
Aldehydes are oxidized via a two-electron transfer mechanism to carboxylic acids, stabilized by conjugation with the pyrazole ring .
Antimicrobial and Anticancer Activity
The compound’s dual pyrazole rings and chlorine substituent contribute to its bioactivity:
-
Antimicrobial : Targets bacterial enzymes via hydrogen bonding and π-stacking.
-
Anticancer : Inhibits kinases (e.g., p70S6Kβ) by binding to cysteine residues in the hinge region .
Structural Optimization
Reactions such as nucleophilic substitution or cross-coupling enable structural diversification for lead optimization in drug discovery .
Reaction Comparison Table
Research Findings
-
Kinase Inhibition : The compound shows selective activity against kinases with hinge-region cysteine residues, such as p70S6Kβ .
-
Structural Flexibility : The methylene bridge and substituent positions allow for diverse chemical modifications, enhancing its utility in medicinal chemistry .
-
Mechanistic Insights : Substitution and condensation reactions are critical for generating analogs with optimized pharmacokinetic properties .
This compound’s reactivity profile underscores its potential in therapeutic development, particularly in oncology and infectious diseases. Further studies on reaction selectivity and biological efficacy are warranted to fully exploit its chemical and pharmacological properties.
Scientific Research Applications
4-chloro-1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine is used in various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 4-chloro-1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The compound belongs to a class of bis-pyrazolylmethyl amines. Below is a comparative analysis with structurally related pyrazole derivatives:
Key Observations :
- Substituent Effects : The target compound’s ethyl-methyl-pyrazole group enhances steric bulk compared to simpler benzyl (e.g., 3-fluorobenzyl) or pyrazolylmethyl analogs. This may influence binding affinity in protein targets .
- Molecular Weight : The target compound’s higher molecular weight (239.7 vs. 150.19 in simpler analogs) reflects its bis-heterocyclic structure, which may affect pharmacokinetic properties .
Biological Activity
4-Chloro-1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine is a pyrazole derivative that has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. This compound, with the CAS number 1004452-02-1, exhibits a complex molecular structure that contributes to its diverse pharmacological effects.
The molecular formula of this compound is with a molecular weight of 227.68 g/mol. The presence of chlorine and nitrogen heterocycles in its structure is significant for its biological activity.
Anticancer Properties
Numerous studies have highlighted the anticancer potential of pyrazole derivatives. Specifically, compounds containing the pyrazole scaffold have shown promising results against various cancer cell lines. For instance, research indicates that derivatives similar to this compound can induce apoptosis in breast cancer cells (MDA-MB-231) and enhance caspase activity, suggesting their role as effective anticancer agents .
Table 1: Summary of Anticancer Activity
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| 7d | MDA-MB-231 | 10.0 | Apoptosis induction |
| 7h | MDA-MB-231 | 10.0 | Apoptosis induction |
| 10c | MDA-MB-231 | 2.5 | Cell cycle arrest |
Antimicrobial Activity
The pyrazole moiety has been widely studied for its antimicrobial properties. Compounds similar to 4-chloro derivatives have demonstrated significant antibacterial and antifungal activities. These compounds can inhibit the growth of various pathogens, making them candidates for developing new antimicrobial agents .
Table 2: Antimicrobial Activity Overview
| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 32 μg/mL |
| Compound B | S. aureus | 16 μg/mL |
| Compound C | C. albicans | 64 μg/mL |
Anti-inflammatory Effects
Research has also indicated that pyrazole derivatives can exhibit anti-inflammatory properties, which could be beneficial in treating conditions characterized by inflammation . The modulation of inflammatory pathways by these compounds opens avenues for therapeutic applications beyond oncology.
Case Studies
A notable study conducted on a series of pyrazole derivatives revealed that compounds similar to the target molecule exhibited significant cytotoxic effects on various cancer cell lines, including lung and colorectal cancer cells. The study emphasized the structure–activity relationship (SAR) that influences the biological efficacy of these compounds .
Case Study Highlights:
- Cytotoxicity Assays: Evaluation showed that certain derivatives had IC50 values significantly lower than standard chemotherapeutics.
- Mechanistic Insights: Flow cytometry analyses indicated that these compounds could induce cell cycle arrest and apoptosis through mitochondrial pathways.
Q & A
Q. SAR Recommendations :
- Introduce electron-donating groups (e.g., –OCH₃) at the pyrazole 4-position to enhance CNS penetration.
- Replace the chloro group with fluorine for improved metabolic stability .
Table 3 : Bioactivity Hypotheses
| Structural Feature | Proposed Role | Test Model | Reference |
|---|---|---|---|
| 4-Chloro substituent | Membrane disruption | E. coli MIC assay | |
| Ethyl-methyl pyrazole | GABA receptor binding | Radioligand assay |
What crystallization strategies are effective for obtaining single crystals of this compound?
Advanced Research Question
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
